5,5',6,6'-Tetrahydroxy-3,3'-biindolyl

Overview

Description

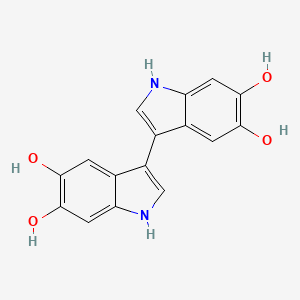

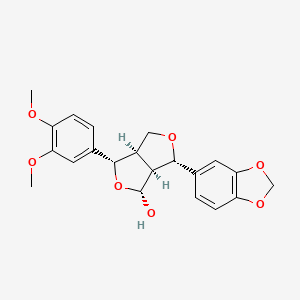

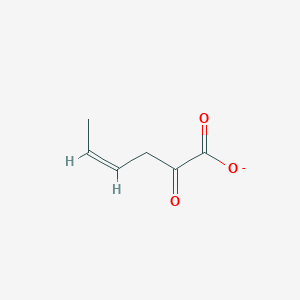

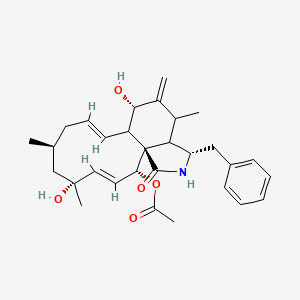

5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is a hydroxyindole that is 1H-indole-5,6-diol substituted by a 5,6-dihydroxy-1H-indol-3-yl group at position 3 . It is a compound of unusual structure .

Molecular Structure Analysis

The molecular structure of 5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl was identified based on the combination of NMR and MS studies .Chemical Reactions Analysis

The compound is used in the preparation of 4,7,4’,7’-tetrabromo-3,3,3’,3’-tetramethyl-2,3,2’,3’-tetrahydro-[1,1’]spirobiindene-5,6,5’,6’-tetraol by bromination using bromine .Scientific Research Applications

Synthesis and Characterization

Synthesis from Natural Sources : 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl, a phenolic antioxidant, was synthesized as it is proposed to be found in red beetroot (Beta vulgaris). However, the synthesized compound's spectroscopic data did not match the natural product, indicating potential differences between the synthetic and natural forms (Mee et al., 2004).

Formation of Eumelanin Precursors : This compound played a role in forming the first tetramer of the eumelanin precursor 5,6-dihydroxyindole, highlighting its potential in understanding melanin formation and related biochemistry (Panzella et al., 2007).

Chemical Behavior and Applications

Study of Transient Species in Oxidation : Research into the oxidation of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl derivatives led to discoveries about the transient species formed and their decay kinetics. This has implications for understanding the oxidation chemistry of similar compounds (Pezzella et al., 2006).

Insights into Eumelanin Structure : Studies involving oxidative coupling of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl derivatives have provided essential insights into the complex oligomerization/polymerization processes that lead to eumelanin pigments, aiding in understanding their structural architecture and physicochemical properties (Pezzella et al., 2007).

Catalytic Applications : The compound has been used in developing bimetallic titanium catalysts for specific chemical reactions, demonstrating its utility in facilitating complex chemical processes (Fang et al., 2009).

properties

IUPAC Name |

3-(5,6-dihydroxy-1H-indol-3-yl)-1H-indole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-13-1-7-9(5-17-11(7)3-15(13)21)10-6-18-12-4-16(22)14(20)2-8(10)12/h1-6,17-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVKNUCMCSKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2C3=CNC4=CC(=C(C=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616171 | |

| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5',6,6'-Tetrahydroxy-3,3'-biindolyl | |

CAS RN |

390401-91-9 | |

| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N2SZV94RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8R)-8-acetonyl-5-chloro-3-[(1E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B1256129.png)

![N-(2-methoxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256140.png)